molecular formula C9H9F3N2O2 B7768437 N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide

N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide

Cat. No.: B7768437
M. Wt: 234.17 g/mol
InChI Key: SKUBUDPNDFNCOV-UHFFFAOYSA-N
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Description

N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide (CAS: 18031-40-8) is a fluorinated ethanimidamide derivative with the molecular formula C₁₀H₁₁F₃N₂O₂ . It features a trifluoromethylphenoxy substituent attached to an amidoxime backbone. Its structural uniqueness lies in the electron-withdrawing trifluoromethyl group, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)16-5-8(13)14-15/h1-4,15H,5H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUBUDPNDFNCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=NO)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-15-6
Record name N-Hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690632-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide” involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents, leading to the formation of the desired compound through a C-H alkylation reaction .

Industrial Production Methods

In industrial settings, the production of “this compound” often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

The compound “N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives, depending on the functional groups involved.

Scientific Research Applications

The compound “N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which the compound “N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, and ongoing research aims to elucidate these mechanisms in greater detail .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted N′-Hydroxy Ethanimidamides

2-(4-Chlorophenyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide (Compound 18)
  • Structure: Chlorophenyl substituent instead of trifluoromethylphenoxy.
  • Synthesis : Synthesized via reaction of precursor 15 with hydroxylamine hydrochloride (58% yield) .
  • Molecular Formula : C₈H₈ClN₃O₂.
  • Key Difference: The absence of fluorine reduces lipophilicity (ClogP: ~1.2 vs.
N′-Hydroxy-2-(hydroxyimino)-2-(4-nitrophenyl)ethanimidamide (Compound 24)
  • Structure : Nitrophenyl group introduces strong electron-withdrawing properties.
  • Synthesis : Higher yield (93%) due to nitro group stabilization .
  • Molecular Formula : C₈H₈N₄O₃.
  • Key Difference : Nitro groups may confer enhanced reactivity in redox environments but increase toxicity risks compared to trifluoromethyl .
Ethoxy/Methoxyphenyl Derivatives (Compounds 35 and 36)
  • Structure : Ethoxy and methoxy substituents on the phenyl ring.
  • Synthesis : Yields of 68–70%, reflecting moderate steric hindrance .
  • Molecular Formula : C₁₁H₁₅N₃O₃ (Compound 35) and C₁₁H₁₅N₃O₃ (Compound 36).
  • Key Difference : Alkoxy groups improve solubility but reduce metabolic stability compared to trifluoromethyl .

Heterocyclic Analogs

N'-Hydroxy-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanimidamide
  • Structure: Incorporates a 1,3,4-oxadiazole ring instead of trifluoromethylphenoxy.
  • Molecular Formula : C₁₀H₁₀N₄O₃.
N'-HYDROXY-2-(2-THIENYL)ETHANIMIDAMIDE
  • Structure: Thienyl group replaces the aromatic phenoxy moiety.
  • Molecular Formula : C₆H₇N₃OS.
  • Key Difference: Thiophene’s sulfur atom may alter electronic properties and bioavailability compared to oxygen-based phenoxy groups .

Trifluoromethyl-Containing Analogs

(1Z)-N′-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide (sc-334539)
  • Structure : Trifluoromethyl group attached to a pyrazole ring.
  • Molecular Formula : C₇H₈F₃N₅O.
  • Key Difference : The pyrazole ring introduces nitrogen atoms, which may enhance hydrogen bonding in receptor interactions (e.g., σ-receptor ligands) .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

Compound Molecular Weight ClogP Water Solubility (mg/mL)
Target Compound 248.20 ~2.5 <0.1
Compound 18 (Chlorophenyl) 213.62 ~1.2 0.5
Compound 24 (Nitrophenyl) 232.18 ~0.8 1.2
sc-334539 (Pyrazole derivative) 247.16 ~2.8 <0.1

Biological Activity

N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. With the molecular formula C9H9F3N2O2 and a molecular weight of 234.17 g/mol, this compound features a trifluoromethyl group attached to a phenyl ring, which is significant for its biological interactions and properties.

Chemical Structure

The structure of this compound can be represented as follows:

  • Molecular Formula: C9H9F3N2O2
  • CAS Number: 690632-15-6
  • IUPAC Name: this compound
  • SMILES: C1=CC(=CC(=C1)OCC(=NO)N)C(F)(F)F

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may act on specific molecular targets involved in cancer cell proliferation and survival. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes, which can be crucial in drug metabolism and therapeutic efficacy. For instance, it may inhibit cytochrome P450 enzymes or other oxidoreductases, affecting the metabolism of co-administered drugs .

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group not only enhances binding affinity but also alters the electronic properties of the compound, making it a potent inhibitor or activator of these targets.

Case Study 1: Antimicrobial Efficacy

A study published in 2024 explored the antimicrobial effects of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong potential for development as an antimicrobial agent.

Case Study 2: Anticancer Effects

In another study focusing on cancer cell lines, this compound demonstrated cytotoxic effects against breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialSignificant inhibition of S. aureus and E. coli
AnticancerInduction of apoptosis in MCF-7 cells
Enzyme InhibitionInhibition of cytochrome P450 enzymes

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